4,5-Dimethyl-2-fluoropyridine

Vue d'ensemble

Description

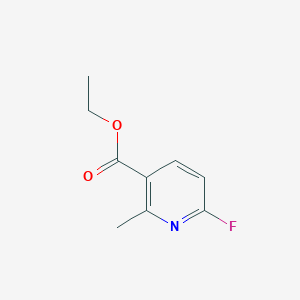

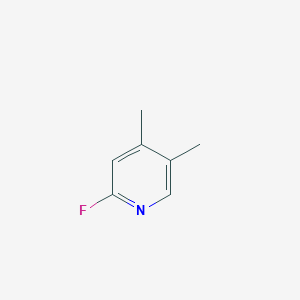

4,5-Dimethyl-2-fluoropyridine is a chemical compound with the molecular formula C7H8FN . It is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring .

Synthesis Analysis

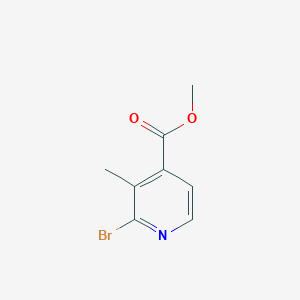

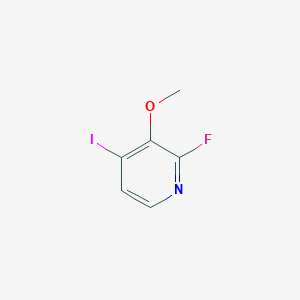

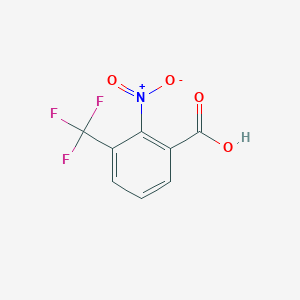

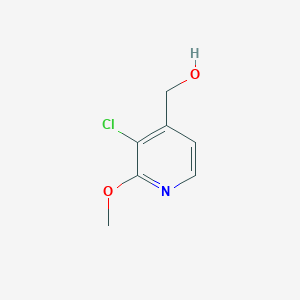

The synthesis of fluoropyridines, including 4,5-Dimethyl-2-fluoropyridine, is a topic of interest in the field of organic chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-2-fluoropyridine is characterized by the presence of a fluorine atom and two methyl groups attached to a pyridine ring .Chemical Reactions Analysis

Fluoropyridines, including 4,5-Dimethyl-2-fluoropyridine, are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . They participate in various chemical reactions, including the Suzuki–Miyaura coupling reaction .Physical And Chemical Properties Analysis

4,5-Dimethyl-2-fluoropyridine has a molecular weight of 125.14 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 4,5-Dimethyl-2-fluoropyridine, are of significant interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of these compounds remains a challenging problem, and various methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines have been reviewed .

Use in Local Radiotherapy of Cancer

Fluoropyridines, including 4,5-Dimethyl-2-fluoropyridine, have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products with improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine into pharmaceutical compounds can enhance their properties, making fluoropyridines, including 4,5-Dimethyl-2-fluoropyridine, valuable in this field .

Selective Fluorination

The oxidative fluorination of pyridine and its derivatives, including 4,5-Dimethyl-2-fluoropyridine, has been studied under chemical and electrochemical conditions in the presence of high-oxidation-state transition metal salts . The chemical fluorination affords 2-fluoropyridine in all cases, while the electrochemical fluorination results in 2-fluoro or 3-fluoropyridine depending on the catalyst used .

Formation of Piperidine Derivatives

Although not directly mentioned in the search results, it’s worth noting that pyridine derivatives, including fluorinated ones like 4,5-Dimethyl-2-fluoropyridine, can potentially be used in the synthesis of various piperidine derivatives . Piperidines are a class of organic compounds with wide applications in medicinal chemistry and drug discovery .

Mécanisme D'action

Target of Action

4,5-Dimethyl-2-fluoropyridine is primarily used in the field of organic synthesis . It is often utilized as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 4,5-Dimethyl-2-fluoropyridine involves its interaction with the organoboron reagents in the SM coupling . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4,5-Dimethyl-2-fluoropyridine are primarily related to the SM coupling . This reaction is a key step in many synthetic pathways, leading to the formation of new carbon–carbon bonds . The downstream effects of this reaction can be diverse, depending on the specific organoboron reagents and other reactants involved .

Result of Action

The result of the action of 4,5-Dimethyl-2-fluoropyridine is the formation of new carbon–carbon bonds via the SM coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Safety and Hazards

4,5-Dimethyl-2-fluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Fluoropyridines, including 4,5-Dimethyl-2-fluoropyridine, have potential applications in various fields. They are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . They also present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

Propriétés

IUPAC Name |

2-fluoro-4,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFYSMQTXWVDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-fluoropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.